(1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group attached to a propanol backbone. Its unique stereochemistry and functional groups make it a valuable molecule for studying various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired stereochemistry. Another approach is the asymmetric hydrogenation of the corresponding imine, which provides high enantioselectivity and yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. These methods ensure high purity and yield, making the compound suitable for various applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, amines, and substituted fluorophenyl derivatives.
Scientific Research Applications
(1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
InChI Key |
DWXYPVJJOLRWQJ-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1F)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1F)N)O |
Origin of Product |
United States |
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